(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoropyridin-4-yl)propanoic acid
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoropyridin-4-yl)propanoic acid” is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The compound features a chiral (S)-configured α-carbon, a 3-fluoropyridin-4-yl side chain, and a carboxylic acid terminus.
Properties
Molecular Formula |
C23H19FN2O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C23H19FN2O4/c24-20-12-25-10-9-14(20)11-21(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19,21H,11,13H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI Key |
UWYCVYVLUHSPPD-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=NC=C4)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=NC=C4)F)C(=O)O |
Origin of Product |
United States |
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoropyridin-4-yl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is an important compound in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridinyl moiety, grants it significant biological activity, particularly in the context of drug development and protein synthesis.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes:
- Fmoc Group : Provides stability and protects the amine during chemical reactions.
- Fluoropyridine Moiety : Enhances biological interactions through its electronic properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Protection of Amino Group : The amine is protected using the Fmoc group.
- Formation of Pyridinyl Moiety : This is achieved through coupling reactions.
- Final Coupling : The Fmoc-protected amine is coupled with the pyridinyl acetic acid under controlled conditions using coupling reagents like EDCI or DCC.
The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoropyridin-4-yl)propanoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The Fmoc group stabilizes the molecule during its interaction with biological systems, while the pyridinyl component engages in non-covalent interactions such as hydrogen bonding and hydrophobic effects, modulating enzymatic activity and receptor signaling pathways .
Therapeutic Applications
Research indicates that this compound exhibits potential therapeutic applications in various fields:
- Anticancer Activity : The compound has been studied for its ability to inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis.
- Neuroprotective Effects : It may influence neuronal signaling pathways, providing protective effects against neurodegenerative diseases .
- Antiviral Properties : Preliminary studies suggest efficacy against certain viral infections by interfering with viral replication processes .
Study 1: Anticancer Properties
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of Fmoc derivatives. The results indicated that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluoropyridin-4-yl)propanoic acid exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of Fmoc-amino acids in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress-induced neuronal damage, offering insights into their utility for treating neurodegenerative disorders such as Alzheimer's disease .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Key Structural Features :
- Fmoc group : Enhances solubility in organic solvents and facilitates purification .
- Propanoic acid backbone: Enables coupling to other amino acids or resins during peptide synthesis.
Applications :
Primarily used in peptide research for constructing fluorinated peptide analogs. The fluorine atom may modulate bioavailability, metabolic stability, or target binding .
Comparison with Similar Compounds
Structurally analogous Fmoc-protected amino acids differ in their side-chain substituents, which critically influence their physicochemical properties, synthetic utility, and biological activity. Below is a comparative analysis with key analogs:
Structural and Functional Comparison
*Inferred based on structural similarity.
Electronic and Steric Effects
- Fluoropyridine vs.
- Chloroindole vs. Thiophene : The 6-chloroindole substituent (OMXX-277472-01) introduces both halogen bonding and aromatic π-stacking capabilities, while the thiophene (BD1467) offers sulfur-mediated hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
